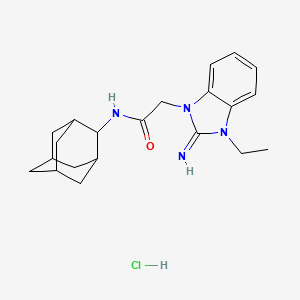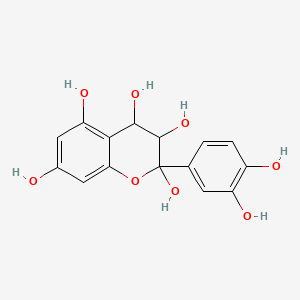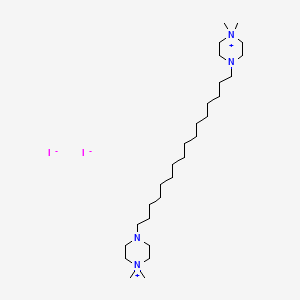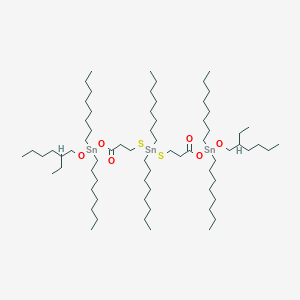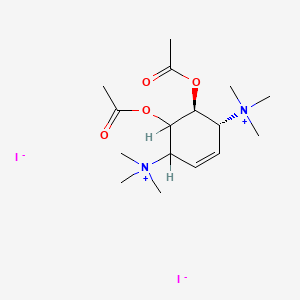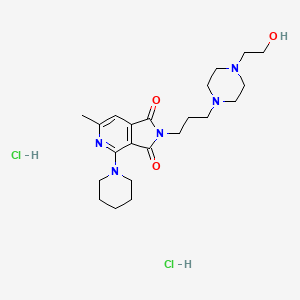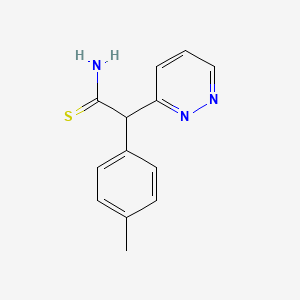
2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a chloro-substituted azetidinone ring and a methoxy-substituted phenyl group, making it an interesting subject for scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid typically involves multiple steps, starting with the preparation of the azetidinone ring. One common method is the cyclization of a suitable precursor under acidic or basic conditions. The chloro and methoxy substituents are introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and controlled reaction conditions to minimize side reactions and maximize efficiency.
化学反应分析
Types of Reactions
2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
科学研究应用
2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid involves its interaction with specific molecular targets. The chloro and methoxy groups may enhance its binding affinity to certain enzymes or receptors, thereby modulating their activity. The azetidinone ring can also play a crucial role in its biological activity by interacting with active sites of enzymes.
相似化合物的比较
Similar Compounds
4-Chloro-2-methoxybenzoic acid: Similar in structure but lacks the azetidinone ring.
2-Methoxyphenylboronic acid: Contains a methoxyphenyl group but differs in its boronic acid functionality.
3-Chloro-2-methylphenylboronic acid: Similar chloro and phenyl groups but with a boronic acid moiety.
Uniqueness
What sets 2-(3-Chloro-2-(2-methoxyphenyl)-4-oxo-1-azetidinyl)benzoic acid apart is its unique combination of a chloro-substituted azetidinone ring and a methoxy-substituted phenyl group. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.
属性
CAS 编号 |
136687-75-7 |
|---|---|
分子式 |
C17H14ClNO4 |
分子量 |
331.7 g/mol |
IUPAC 名称 |
2-[3-chloro-2-(2-methoxyphenyl)-4-oxoazetidin-1-yl]benzoic acid |
InChI |
InChI=1S/C17H14ClNO4/c1-23-13-9-5-3-7-11(13)15-14(18)16(20)19(15)12-8-4-2-6-10(12)17(21)22/h2-9,14-15H,1H3,(H,21,22) |
InChI 键 |
ASZAEPHBOWOTBP-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2C(C(=O)N2C3=CC=CC=C3C(=O)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Ethylhexyl 4-(3-butoxy-3-oxopropyl)-10-ethyl-4-[[2-[(2-ethylhexyl)oxy]-2-oxoethyl]thio]-7-oxo-8-oxa-3,5-dithia-4-stannatetradecanoate](/img/structure/B12720351.png)
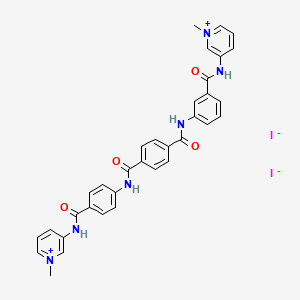
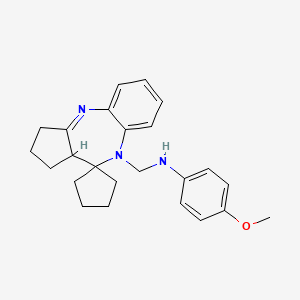
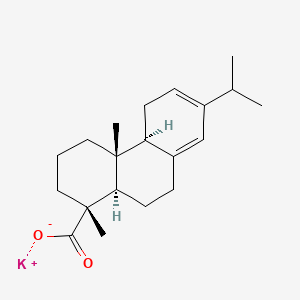
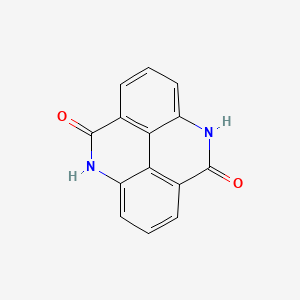
![9-(3-chlorophenyl)-8,10,20-triazapentacyclo[11.7.0.02,10.03,8.014,19]icosa-1(13),14,16,18-tetraene](/img/structure/B12720382.png)
